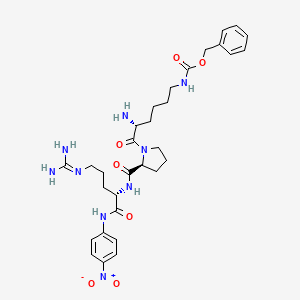

D-Lys(Z)-Pro-Arg-pNA

Vue d'ensemble

Description

Chromozym Pca, également connu sous le nom de D-Lys(Z)-Pro-Arg-pNA, est un substrat luminescent de la protéine C activée (APC). Il est largement utilisé dans les essais biochimiques pour mesurer l'activité des sérine protéases, en particulier l'APC. Le composé se caractérise par sa capacité à produire un signal luminescent mesurable lors de son clivage par l'enzyme cible, ce qui en fait un outil précieux dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Chromozym Pca implique le couplage de D-Lys(Z)-Pro-Arg avec la p-nitroaniline (pNA). La réaction nécessite généralement l'utilisation de groupes protecteurs pour assurer un couplage sélectif et pour empêcher les réactions secondaires indésirables. Le processus peut être résumé comme suit :

Protection des groupes amines : Les groupes amines de D-Lys et Pro-Arg sont protégés à l'aide de groupes protecteurs appropriés tels que le benzyloxycarbonyle (Z).

Réaction de couplage : Les acides aminés protégés sont ensuite couplés avec la p-nitroaniline à l'aide d'un réactif de couplage comme la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Déprotection : Les groupes protecteurs sont éliminés dans des conditions acides ou basiques pour donner le produit final, Chromozym Pca.

Méthodes de production industrielle

La production industrielle de Chromozym Pca suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités d'acides aminés protégés et de p-nitroaniline sont synthétisées et couplées à l'aide de synthétiseurs peptidiques automatisés.

Purification : Le produit brut est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et un rendement élevés.

Contrôle de la qualité : Le produit final subit des tests rigoureux de contrôle de la qualité pour confirmer sa structure chimique, sa pureté et son activité.

Analyse Des Réactions Chimiques

Types de réactions

Chromozym Pca subit principalement des réactions de clivage enzymatique. Les réactions clés comprennent :

Hydrolyse : La liaison peptidique entre Pro-Arg et la p-nitroaniline est hydrolysée par la protéine C activée, ce qui entraîne la libération de la p-nitroaniline, qui produit un signal luminescent.

Oxydation et réduction : Bien que Chromozym Pca lui-même ne soit généralement pas impliqué dans les réactions d'oxydation ou de réduction, le signal luminescent produit peut être influencé par l'état redox de l'environnement de l'essai.

Réactifs et conditions courantes

Le clivage enzymatique de Chromozym Pca est généralement effectué dans les conditions suivantes :

Solutions tampons : La réaction est réalisée dans une solution tampon, telle que le Tris-HCl, pour maintenir un pH stable.

Température : La réaction est menée à des températures physiologiques (37 °C) pour imiter les conditions biologiques.

Concentration de l'enzyme : La concentration de la protéine C activée est optimisée pour garantir un clivage efficace de Chromozym Pca.

Principaux produits

Le principal produit formé par le clivage enzymatique de Chromozym Pca est la p-nitroaniline, qui peut être détectée et quantifiée à l'aide d'essais spectrophotométriques ou luminescents .

Applications de la recherche scientifique

Chromozym Pca a une large gamme d'applications dans la recherche scientifique, notamment :

Biochimie : Il est utilisé pour étudier l'activité des sérine protéases, en particulier la protéine C activée, dans divers essais biochimiques.

Médecine : Chromozym Pca est utilisé dans les tests diagnostiques pour mesurer l'activité des facteurs de coagulation et pour surveiller la thérapie anticoagulante.

Pharmacologie : Le composé est utilisé dans la découverte et le développement de médicaments pour cribler les inhibiteurs potentiels des sérine protéases.

Applications industrielles : Chromozym Pca est utilisé dans le contrôle de la qualité des produits pharmaceutiques pour garantir l'activité et la stabilité des formulations à base d'enzymes

Mécanisme d'action

Chromozym Pca exerce ses effets selon le mécanisme suivant :

Reconnaissance du substrat : La protéine C activée reconnaît et se lie à la séquence peptidique D-Lys(Z)-Pro-Arg dans Chromozym Pca.

Clivage enzymatique : L'enzyme clive la liaison peptidique entre Pro-Arg et la p-nitroaniline, libérant la p-nitroaniline.

Signal luminescent : La p-nitroaniline libérée produit un signal luminescent qui peut être détecté et quantifié, ce qui fournit une mesure de l'activité de l'enzyme

Applications De Recherche Scientifique

Chromozym Pca has a wide range of applications in scientific research, including:

Biochemistry: It is used to study the activity of serine proteases, particularly activated protein C, in various biochemical assays.

Medicine: Chromozym Pca is employed in diagnostic assays to measure the activity of coagulation factors and to monitor anticoagulant therapy.

Pharmacology: The compound is used in drug discovery and development to screen for potential inhibitors of serine proteases.

Industrial Applications: Chromozym Pca is utilized in the quality control of pharmaceutical products to ensure the activity and stability of enzyme-based formulations

Mécanisme D'action

Chromozym Pca exerts its effects through the following mechanism:

Substrate Recognition: Activated protein C recognizes and binds to the peptide sequence D-Lys(Z)-Pro-Arg in Chromozym Pca.

Enzymatic Cleavage: The enzyme cleaves the peptide bond between Pro-Arg and p-nitroaniline, releasing p-nitroaniline.

Luminescent Signal: The released p-nitroaniline produces a luminescent signal that can be detected and quantified, providing a measure of the enzyme’s activity

Comparaison Avec Des Composés Similaires

Chromozym Pca peut être comparé à d'autres composés similaires, tels que :

Chromozym TH : Un substrat chromogène utilisé pour détecter l'activité de la thrombine.

Chromozym PL : Un substrat utilisé pour la détermination de l'activité de la plasmine.

Spectrozyme PCa : Un autre substrat chromogène similaire à Chromozym Pca, utilisé dans des applications similaires .

Chromozym Pca est unique dans son application spécifique pour mesurer l'activité de la protéine C activée, ce qui en fait un outil précieux à la fois en recherche et en milieu clinique.

Activité Biologique

D-Lys(Z)-Pro-Arg-pNA, also known as Chromozym Pca, is a synthetic peptide substrate specifically designed for the detection of activated protein C (APC) activity. Its unique structure allows it to produce a measurable luminescent signal upon enzymatic cleavage, making it a valuable tool in biochemical assays for studying serine proteases and their activities in biological systems.

- Molecular Formula : C₃₁H₄₃N₉O₇

- Molecular Weight : 653.729 g/mol

- CAS Number : 108963-69-5

- Density : 1.4 ± 0.1 g/cm³

The compound features a p-nitroaniline moiety, which is crucial for its luminescence upon cleavage by APC. The protective groups in its structure enhance stability during synthesis and application, making this compound a preferred choice for researchers studying coagulation pathways .

This compound acts as a substrate for activated protein C, undergoing enzymatic cleavage that results in the release of p-nitroaniline. This reaction can be summarized as follows:

The generation of p-nitroaniline correlates with the activity of APC, allowing for quantification in various biological samples, including plasma and tissue extracts. This property makes it particularly useful in studies related to coagulation and thrombotic disorders .

Applications in Research

This compound has diverse applications across multiple fields:

- Coagulation Studies : It is primarily used to measure APC activity, providing insights into coagulation pathways and potential therapeutic targets.

- Enzyme Kinetics : Researchers utilize this substrate to investigate enzyme kinetics and mechanisms of action related to serine proteases.

- Inhibitor Studies : The substrate's specificity allows for detailed investigations into how various inhibitors affect the hydrolysis reaction, which can lead to new therapeutic strategies for managing coagulation disorders .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound diacetate | Similar peptide structure with diacetate modification | Enhanced solubility and stability |

| Z-Pro-Arg-pNA | Lacks the D-Lys component | Used primarily for studying thrombin activity |

| D-Lys-Pro-Arg-pNA | Non-Z-protected form | More reactive but less stable than Z-protected forms |

This compound stands out due to its specific design tailored for activated protein C, providing high sensitivity and specificity in luminescent assays .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- APC Activity Measurement : A study demonstrated that this compound could effectively quantify APC activity in human plasma samples, showing a strong correlation between luminescence intensity and APC concentration.

- Inhibition Studies : Research investigating the effects of specific inhibitors on APC activity revealed that this compound could distinguish between different inhibitor types based on changes in luminescent output.

- Clinical Relevance : In clinical settings, this substrate has been employed to assess coagulation status in patients with thrombotic disorders, providing critical data that can influence treatment decisions.

Propriétés

IUPAC Name |

benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHUQKVJEWMJES-ZNZIZOMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.